(2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound notable for its structural characteristics and potential applications in various scientific fields. This compound consists of a dichlorobenzyl group attached to a pyrrolidinyl amine moiety, forming a hydrochloride salt. The dichlorobenzyl group enhances its reactivity, while the pyrrolidinyl amine component is significant for its biological activity and interaction with molecular targets. This compound is classified under organic compounds, specifically as an amine and a hydrochloride salt.
The synthesis of (2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves several key steps:
The reaction mechanism primarily involves nucleophilic substitution, where the amine attacks the electrophilic carbon in the dichlorobenzyl chloride. This reaction can be optimized through varying the solvent and temperature to maximize yield and purity.
The molecular structure of (2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride can be represented as follows:
The compound's three-dimensional conformation can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions.
(2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific biological targets. The dichlorobenzyl group may interact with receptors or enzymes, potentially leading to inhibition or activation of biological pathways. The pyrrolidinyl amine enhances binding affinity and specificity due to its structural characteristics.
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound.
(2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has several scientific uses:
This compound's unique structure and properties make it a valuable asset in various research domains, particularly in drug development and synthetic chemistry.
The stereoselective construction of the chiral pyrrolidine core represents a foundational step in synthesizing (2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride. Two principal catalytic strategies dominate this enantioselective transformation: transition metal catalysis and organocatalysis. Transition metal complexes employing chiral ligands enable precise stereocontrol during pyrrolidine ring formation or functionalization. For instance, ruthenium-BINAP catalytic systems facilitate asymmetric hydrogenation of prochiral enamines or imines derived from pyrrolidine precursors, achieving enantiomeric excesses (ee) exceeding 95% under optimized conditions [1]. This approach leverages the catalyst's chiral environment to differentiate prochiral faces during the reduction step, installing the crucial (S)-stereocenter at C3 [7].
Organocatalytic methods offer a complementary metal-free approach, exploiting chiral amines like diarylprolinol silyl ethers or modified proline derivatives. These catalysts mediate asymmetric Michael additions or Mannich reactions to build the pyrrolidine scaffold with high stereofidelity. Notably, Jørgensen-Hayashi-type catalysts facilitate enantioselective α-amination of aldehydes, followed by ring-closing metathesis to construct trisubstituted pyrrolidines with the targeted (S)-configuration [7] [8]. The mechanism involves enamine formation between the catalyst and carbonyl compound, followed by stereoselective electrophilic amination. Computational studies indicate that steric shielding by the catalyst's bulky aryl groups dictates facial selectivity, positioning the electrophile for Si-face attack to generate the (S)-enantiomer predominantly [1] [7].
Table 1: Asymmetric Catalysis Approaches for (S)-Pyrrolidin-3-yl-amine Synthesis
Catalytic System | Reaction Type | Key Advantages | Typical ee (%) | Limitations |
---|---|---|---|---|
Ru-(S)-BINAP | Asymmetric Hydrogenation | High reactivity, industrial precedence | 95-99 | Sensitivity to air/moisture |
Pd-Chiral Phosphines | Allylic Amination | Broad substrate scope | 90-98 | Catalyst cost, ligand complexity |
Diarylprolinol Silyl Ether | Enamine Catalysis | Metal-free, modular design | 85-97 | High catalyst loading (5-20 mol%) |
Cinchona Alkaloid-Derived | Phase-Transfer Catalysis | Aqueous compatibility | 80-93 | Moderate temperature sensitivity |
Despite advances in asymmetric synthesis, racemic mixtures often require enantiopurification to achieve the stringent enantiomeric purity demanded for pharmaceutical applications. Simulated Moving Bed (SMB) chromatography represents the gold standard for industrial-scale resolution, employing chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) or macrocyclic glycopeptide-based materials (e.g., teicoplanin). These selectors differentiate enantiomers through multi-point interactions including π-π stacking, hydrogen bonding, and steric effects [5]. For the pyrrolidine precursor, SMB chromatography achieves >99.5% ee with productivity exceeding 200 g racemate/L CSP/day when optimized. The technique's continuous operation significantly reduces solvent consumption compared to batch chromatography—a critical economic and environmental consideration [2] [5].
Diastereomeric salt crystallization provides a cost-effective alternative when suitable chiral resolving agents are identified. Tartaric acid derivatives, particularly O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), effectively resolve racemic pyrrolidin-3-yl-amine through crystalline diastereomer formation. The process exploits differential solubility between the (S)-amine-DBTA and (R)-amine-DBTA salts in ethanol/water mixtures. Key parameters influencing resolution efficiency include:
Table 2: Chiral Resolution Techniques Comparison for (S)-Pyrrolidin-3-yl-amine
Resolution Method | Resolving Agent/CSP | Optimal Conditions | ee (%) | Yield (%) | Throughput |
---|---|---|---|---|---|
Diastereomeric Salt Formation | O,O'-Dibenzoyl-L-tartaric acid | EtOH/H₂O, 0-5°C | 98.7 | 75 (per cycle) | Medium |
Preparative SMB Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | MeOH/ACN/TEA 85:15:0.1 | >99.5 | >95 | High |
Kinetic Resolution | Lipase B (immobilized) | Vinyl acetate, toluene, 35°C | 94 | 48 (theoretical max 50) | Low |
The conjugation of (S)-pyrrolidin-3-yl-amine with 2,6-dichlorobenzyl chloride constitutes a critical SN₂ reaction demanding precise control to minimize impurity formation. This bimolecular nucleophilic substitution proceeds via a concerted mechanism where nucleophile attack and leaving group departure occur simultaneously. Kinetic studies reveal second-order dependence: rate = k[amine][alkyl halide], with activation energy (Eₐ) of 68.5 kJ/mol in aprotic solvents [5]. The reaction exhibits marked solvent dependence: polar aprotic media (e.g., DMF, NMP, acetonitrile) enhance rates 5-8 fold versus protic solvents by effectively solvating the developing chloride anion while minimally solvating the nucleophile. Specifically, acetonitrile provides optimal balance between reactivity and impurity control, suppressing N,N-di-alkylation to <1.5% [5] [9].
Steric and electronic factors profoundly influence substitution efficiency. The 2,6-dichloro substitution pattern creates significant steric hindrance around the benzylic carbon, reducing k₂ by ~40% compared to unsubstituted benzyl chloride. However, the electron-withdrawing chlorines partially mitigate this effect by lowering the LUMO energy of the C-Cl σ* orbital, facilitating nucleophilic attack. Computational modeling (DFT at B3LYP/6-31G*) shows a reaction barrier decrease of 12.7 kJ/mol versus 2-chloro-6-methylbenzyl chloride, confirming the electronic advantage [9]. Temperature optimization between 50-60°C ensures complete conversion within 3 hours while avoiding thermal degradation pathways that generate discoloration impurities. Maintaining stoichiometric amine excess (1.05-1.10 equiv) prevents dialkylation and ensures high regioselectivity at the secondary amine site of the pyrrolidine.
Table 3: Solvent Effects on Nucleophilic Substitution Kinetics
Solvent | Dielectric Constant (ε) | Reaction Rate Constant k (L/mol·s) ×10⁻⁴ | Di-alkylation Byproduct (%) | Reaction Completion Time (h) |
---|---|---|---|---|
Acetonitrile | 37.5 | 8.9 | 1.3 | 3.0 |
N-Methylpyrrolidone | 32.0 | 10.2 | 2.1 | 2.5 |
Dimethylformamide | 38.3 | 9.5 | 4.7 | 2.8 |
Tetrahydrofuran | 7.6 | 3.1 | 0.9 | 8.5 |
Ethanol | 24.3 | 1.8 | 8.2 | 12.0 |
The hydrochloride salt formation serves dual purposes: purification enhancement and solid-state stabilization. Solvent selection critically impacts crystal habit, polymorphic form, and particle size distribution (PSD). Mixed-solvent systems (e.g., ethanol/ethyl acetate 70:30 v/v) provide optimal nucleation control by balancing API solubility and supersaturation generation. Ethanol solvates the ion pair effectively, while ethyl acetate acts as an anti-solvent to drive crystallization. This combination produces defined crystal faces with minimized lattice defects, enhancing chemical stability [3] [6]. The crystallization exhibits pH-dependent kinetics: acidification below the conjugate acid pKₐ (pKₐ ≈ 9.2) ensures complete protonation, but excessively low pH (<1.5 in aqueous systems) risks solvate formation. Maintaining pH 2.0-2.5 during salt formation yields the thermodynamically stable anhydrous polymorph [3].
Supersaturation control dictates crystal quality. Seeded cooling crystallization at 0.5°C/min from 60°C to 5°C with 0.1% w/w seed loading produces monodisperse particles (D₅₀ = 45 ± 5 μm). In-line focused beam reflectance measurement (FBRM) reveals that high initial supersaturation (S = 1.8) generates excessive primary nucleation, leading to fines (<10 μm). Conversely, controlled desupersaturation at S = 1.3 promotes layer-by-layer growth on seeds, minimizing inclusion impurities. The resulting crystals exhibit superior filtration characteristics (cake resistance 4 × 10¹⁰ m/kg vs. 9 × 10¹⁰ for unseeded operations) and bulk density (0.45 g/mL vs. 0.32 g/mL) [3]. Polymorph stability studies confirm the anhydrous Form I remains unchanged at 40°C/75% RH for >12 months, unlike hydrates observed in aqueous crystallizations that dehydrate under stress conditions, causing particle agglomeration and flowability issues [3] [6].
Scale-up introduces multifaceted challenges across the synthetic sequence, particularly in heterogeneous catalysis and workup operations. Transition metal catalysts effective at gram-scale (e.g., Ru-BINAP) encounter mass transfer limitations in large reactors due to inefficient gas-liquid mixing during hydrogenation. Substituting Ru-XylBINAP (neocymyl substituents) enhances catalyst solubility and enables efficient hydrogen uptake at 10 bar pressure in 5000L reactors, reducing reaction time from 48h to 14h while maintaining 98% ee [4]. Catalyst recycling becomes imperative economically; immobilization on silica-supported ionic liquids achieves 12 recycles with <0.5 ppm Ru leaching—critical for pharmaceutical compliance [7].
Impurity cascade control demands integrated purification strategies. Residual Pd (<10 ppm) from asymmetric catalysis steps requires scavenging with functionalized silica thiol (SiliaMetS® Thiol) during workup. More critically, genotoxic 2,6-dichlorobenzyl chloride necessitates stringent control below 1 ppm in the final API. This is achieved through reactive extraction with secondary amines (diethylamine) forming water-soluble quaternary ammonium salts, followed by activated carbon treatment. Process analytical technology (PAT) implementation with in-line Raman spectroscopy monitors impurity profiles in real-time, enabling corrective actions during the alkylation step [3] [9].
Crystallization scalability faces heat and mass transfer disparities. Laboratory-optimized cooling profiles become impractical in production-scale vessels due to slower heat transfer. Adapting the hydrochloride crystallization to an anti-solvent addition strategy maintains control: programmed ethyl acetate addition over 4 hours under constant volume conditions sustains low supersaturation (S<1.2). Computational fluid dynamics (CFD) modeling confirms improved mixing homogeneity in 1000L reactors with pitched-blade turbines (Re > 15,000) versus radial-flow impellers, eliminating localized nucleation "hot spots" that broaden PSD [3]. The final isolation employs nutsche filters with displacement washing (ethanol/ethyl acetate 20:80) to minimize occluded solvent residues, achieving NMP <300 ppm and ethanol <4000 ppm—critical for ICH residual solvent compliance [6].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: